8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
Description
Chemical Significance and Research Relevance
8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid occupies a distinctive position within heterocyclic chemistry due to its complex molecular architecture that incorporates multiple functional groups within a single framework. The compound possesses a molecular formula of C₁₇H₁₂ClNO₂ with a molecular weight of 297.74 grams per mole, characteristics that place it within the intermediate molecular weight range typical of bioactive heterocyclic compounds. The structural complexity arises from the integration of a quinoline core, a carboxylic acid functional group, a chlorine halogen substituent, and an aromatic methylphenyl substitution pattern, creating a molecule with diverse chemical reactivity and potential binding properties.
The research significance of this compound extends beyond its individual properties to encompass its role as a representative member of the quinoline-4-carboxylic acid derivative class. Contemporary research has demonstrated that quinoline-4-carboxylic acid derivatives exhibit various bioactivities, with investigations revealing their potential in antimicrobial applications. Specifically, studies have shown that 2-phenyl-quinoline-4-carboxylic acid derivatives, structurally related to this compound, display notable antibacterial activity against both Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis. These findings suggest that the structural modifications present in this compound may contribute to enhanced biological activity profiles.
The synthetic accessibility of this compound through modern quinoline synthesis methodologies has contributed significantly to its research relevance. Advanced synthetic approaches have been developed that utilize efficient protocols for quinoline-4-carboxylic acid derivative preparation, including improved Pfitzinger reaction conditions that offer enhanced yields and operational simplicity. These methodological advances have made it feasible to prepare substantial quantities of the compound for comprehensive biological and chemical evaluation, thereby accelerating research progress in this area.
The compound's structural features also position it as a valuable intermediate in the development of more complex molecular architectures. Research has demonstrated that quinoline-4-carboxylic acid derivatives can serve as key intermediates in the synthesis of anticancer inhibitors, with modifications at various positions of the quinoline ring system enabling the development of compounds with specific biological targets. The presence of both the chlorine substituent and the methylphenyl group in this compound provides multiple sites for further chemical modification, enhancing its utility as a synthetic building block.
Historical Context of Quinoline-4-Carboxylic Acid Derivatives
The historical development of quinoline-4-carboxylic acid derivatives traces back to fundamental discoveries in quinoline chemistry that laid the groundwork for contemporary research in this field. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol" meaning white oil in Greek. This initial discovery was followed by the work of French chemist Charles Gerhardt in 1842, who obtained a similar compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". The recognition that these compounds were identical, despite initial apparent differences due to contamination, was achieved by German chemist August Hoffmann, establishing quinoline as a well-defined chemical entity.
The development of synthetic methodologies for quinoline-4-carboxylic acid derivatives emerged through the establishment of classical synthetic reactions that remain fundamental to contemporary research. The Pfitzinger reaction, a pivotal synthetic transformation, was developed as a chemical reaction involving isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids. This reaction mechanism proceeds through the hydrolysis of the amide bond in isatin by base to generate a keto-acid intermediate, followed by reaction with ketones or aldehydes to form imine and enamine intermediates, ultimately cyclizing and dehydrating to produce the desired quinoline products. The Pfitzinger reaction has undergone continuous refinement, with modern variations incorporating trimethylsilyl chloride-promoted conditions that enable efficient synthesis of quinoline-4-carboxylic esters and acids through one-step processes.
Another significant historical development was the establishment of the Doebner reaction, which utilizes anilines with aldehydes and pyruvic acid to form quinoline-4-carboxylic acids. This methodology has been particularly valuable for the synthesis of substituted quinoline derivatives and has undergone numerous improvements to enhance efficiency and reduce reaction times. Contemporary research has demonstrated that microwave-assisted Doebner reactions can significantly reduce reaction times from hours to minutes while maintaining high product yields.
The historical evolution of quinoline-4-carboxylic acid synthesis has been characterized by a progression toward more environmentally friendly and efficient synthetic approaches. Traditional synthetic pathways often suffered from limitations including extended reaction times, low yields, and the use of toxic reagents. Recent achievements in quinoline-4-carboxylic acid synthesis have addressed these limitations through the incorporation of green chemistry principles, including solvent-free conditions, efficient catalysts, microwave irradiation, and one-pot procedures. These improvements have made derivatives like this compound more accessible for research applications while reducing environmental impact.
The biological significance of quinoline derivatives has provided historical motivation for continued research in this area. Over 200 biologically active quinoline and quinazoline alkaloids have been identified, with prominent examples including quinine, an alkaloid found in plants with well-documented antimalarial properties. This historical precedent for biological activity in quinoline-based compounds has encouraged extensive investigation of synthetic quinoline derivatives, including quinoline-4-carboxylic acid derivatives, for potential medicinal applications.
| Synthetic Method | Historical Period | Key Features | Modern Improvements |
|---|---|---|---|
| Pfitzinger Reaction | Classical | Isatin + base + carbonyl compounds | Trimethylsilyl chloride promotion, one-pot synthesis |
| Doebner Reaction | Classical | Anilines + aldehydes + pyruvic acid | Microwave assistance, reduced reaction times |
| Doebner-Miller Reaction | Classical | Anilines + α,β-unsaturated carbonyls | Enhanced catalyst systems |
Properties
IUPAC Name |
8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-4-2-5-11(8-10)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHOCYQTDFLPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396083 | |
| Record name | 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588677-32-1 | |
| Record name | 8-Chloro-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588677-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Doebner Reaction with Modified Aniline and Aldehyde
This method adapts the Doebner reaction, a one-pot condensation of an aldehyde, pyruvic acid, and aniline derivatives.
- Reactants :
- 3-Methylbenzaldehyde (1 mmol)
- Pyruvic acid (1 mmol)
- 3-Chloroaniline (1 mmol)
- Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg)
- Conditions : Solvent-free, 80°C, 30 minutes.
- Formation of an imine intermediate between 3-chloroaniline and 3-methylbenzaldehyde.
- Cyclization with pyruvic acid via anomeric-based oxidation to form the quinoline core.
- Aromatization yields the target compound with chlorine at position 8 and the 3-methylphenyl group at position 2.
Yield : 82–85% (isolated).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 30 minutes |
| Temperature | 80°C |
| Catalyst Loading | 10 mg |
| Solvent | None (solvent-free) |
Multi-Step Synthesis via Isatin Intermediate
Based on CN102924374B, this method involves sequential condensation, oxidation, and decarboxylation.
Steps :
- Synthesis of 5-Chloroisatin :
- Chlorination of isatin at position 5 using SOCl₂ or PCl₅.
- Formation of 2-Toluquinoline-4-carboxylic Acid :
- Condensation of 5-chloroisatin, acetone, and NaOH under reflux (10 hours).
- Introduction of 3-Methylphenyl Group :
- Reaction with 3-methylbenzaldehyde (95–105°C, 3 hours) to form 2-vinyl-4-quinoline carboxylic acid.
- Oxidation and Decarboxylation :
Yield : 90–93% (over 5 steps).
Key Data :
| Step | Conditions | Intermediate |
|---|---|---|
| Isatin chlorination | SOCl₂, 60°C, 4 hours | 5-Chloroisatin |
| Condensation | Reflux (acetone/NaOH), 10 hours | 2-Toluquinoline-4-carboxylic acid |
| Aldehyde addition | 100°C, 3 hours | 2-Vinyl-4-quinoline carboxylic acid |
| Oxidation | KMnO₄/NaOH, 40°C, 5 hours | Quinoline-2,4-dicarboxylic acid |
Post-Synthesis Chlorination
A less common approach involving electrophilic aromatic substitution.
- Synthesize 2-(3-methylphenyl)quinoline-4-carboxylic acid via Doebner reaction.
- Chlorinate at position 8 using N-chlorosuccinimide (NCS) and FeCl₃ in DCM (0°C, 2 hours).
Yield : ~50% (low regioselectivity).
- Poor control over chlorination position.
- Requires purification to isolate the 8-chloro isomer.
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Scalability | Complexity |
|---|---|---|---|---|
| Doebner Reaction | 85% | High | Moderate | Low |
| Multi-Step Synthesis | 90% | Very High | High | High |
| Post-Synthesis Chlorination | 50% | Low | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The chloro group at the 8-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is being investigated as a potential lead compound for developing new drugs targeting bacterial infections and cancer. Its ability to interact with various biological targets makes it a candidate for therapeutic applications:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that it may inhibit cell growth and induce apoptosis in cancer cells, making it a subject of interest in cancer therapeutics .
The compound has been evaluated for its biological activities, including:
- Antitubercular Activity : Analogous quinoline derivatives have been screened for their ability to inhibit Mycobacterium tuberculosis. Some derivatives showed promising results, indicating the potential of similar compounds like this compound .
- Enzyme Inhibition : Quinoline derivatives are known to inhibit enzymes such as alkaline phosphatases, affecting various cellular processes .
Industrial Applications
In addition to its medicinal uses, this compound is also utilized in:
- Synthesis of Dyes and Pigments : The unique structure allows for the development of various industrial chemicals, including dyes .
- Research in Proteomics : Its reactivity makes it suitable for use in proteomic studies where interaction with proteins is essential .
Case Study 1: Antibacterial Evaluation
A study evaluated several quinoline derivatives, including this compound, against multiple bacterial strains using the agar diffusion method. The results indicated that modifications to the quinoline structure significantly enhanced antibacterial activity compared to standard antibiotics .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 20 |
| Standard Antibiotic (Ampicillin) | S. aureus | 15 |
Case Study 2: Anticancer Activity Assessment
In vitro studies assessed the anticancer potential of this compound on various cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis through specific signaling pathways related to cancer progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, these compounds may interact with other cellular targets, such as enzymes and receptors, to exert their biological effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential antimicrobial activity.
Dihydroquinoline derivatives: Reduced forms of quinoline with various biological activities.
Uniqueness
8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Structurally, it features a quinoline backbone with a chloro group and a carboxylic acid functional group, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₇H₁₂ClNO₂
- Molecular Weight : 297.74 g/mol
- Boiling Point : 485.5ºC
- Flash Point : 247.4ºC
The presence of the chloro and carboxylic acid groups enhances the compound's ability to interact with biological targets, making it versatile for further synthetic applications in organic chemistry.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent and potentially as an anticancer compound. The mechanisms of action often involve interactions with cellular pathways that regulate cell growth and apoptosis.
Anticancer Activity
The compound has been studied for its potential as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in cancer progression by regulating gene expression. In vitro assays have demonstrated that this compound can effectively inhibit specific HDAC isoforms, leading to altered gene expression patterns beneficial for cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- HDAC Inhibition : By inhibiting HDACs, the compound may induce cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Properties : It has shown efficacy against various microbial strains, suggesting its potential use in treating infections.
- Binding Affinity Studies : Interaction studies have focused on its binding affinity to various biological targets, elucidating its mechanism of action and therapeutic effects.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals variations in biological activity based on substituent patterns:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)quinoline-4-carboxylic acid | Fluorine substitution at para position | Anticancer activity |
| 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | Chlorine substitution at meta position | HDAC inhibition |
| 2-(4-Dimethylaminophenyl)quinoline-4-carboxylic acid | Dimethylamino group enhancing solubility | Anticancer and antimicrobial properties |
| 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | Chloro and methyl substitution at different positions | Anticancer activity |
This table illustrates how structural modifications can lead to diverse biological activities within quinoline derivatives.
Case Studies
- Antileishmanial Activity Study : A study synthesized various quinoline derivatives, including those related to this compound, and evaluated their antileishmanial activity against Leishmania donovani. The results indicated promising activity at specific concentrations, highlighting the potential for further development in treating leishmaniasis .
- Inhibition of Mycobacterium tuberculosis : Another investigation focused on arylated quinoline carboxylic acids, revealing that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, indicating that modifications similar to those in this compound could enhance antitubercular properties .
Q & A
Q. What are the established synthetic routes for 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves the Pfitzinger reaction, where substituted isatins react with ketones under basic conditions to form quinoline-4-carboxylic acids. For example, ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate analogs are synthesized via condensation of aminobenzophenones with ethyl 4-chloroacetoacetate, followed by cyclization (e.g., using ceric ammonium nitrate (CAN) as a catalyst) . Optimizing stoichiometry (e.g., 1:1 molar ratio of precursors) and reaction time (2–5 hours) can improve yields (up to 84%) . Post-synthetic chlorination at the 8-position may require electrophilic substitution using Cl2 or SOCl2, though regioselectivity must be validated via NMR or HPLC .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- X-ray crystallography is definitive for structural confirmation, as demonstrated for related 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives (R factor = 0.049; data-to-parameter ratio = 12.0) .
- Spectroscopy :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Look for characteristic shifts, e.g., quinoline C4-carboxylic acid protons (~δ 12–13 ppm) and aryl/chlorine substituent signals.
- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm<sup>-1</sup>) and C=O (~1700 cm<sup>-1</sup>).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]<sup>+</sup> for C17H13ClNO2, expected m/z = 298.06) .
Q. What are the key stability considerations for handling and storage?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the carboxylic acid group .
- Reactivity : Avoid strong oxidizers (risk of decarboxylation) and moisture. Stability tests (TGA/DSC) for related quinolines show decomposition >200°C .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl at C8) with logP and IC50 values. For example, 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives show improved membrane permeability (clogP ~3.5) .
Q. What strategies resolve contradictions in reported biological activity data for quinoline-4-carboxylic acids?
- Methodological Answer :
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell lines (e.g., HepG2 vs. HEK293), and incubation time (24–72 hours) .
- Metabolite screening : Use LC-MS to identify degradation products (e.g., decarboxylated or hydroxylated metabolites) that may confound results .
Q. How can regioselective functionalization at the quinoline C2 and C8 positions be achieved?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
